1,1-Dimethoxynon-2-yne

Description

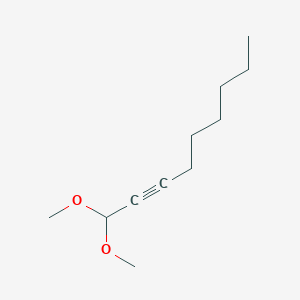

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethoxynon-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-4-5-6-7-8-9-10-11(12-2)13-3/h11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJGIPAAHSGBEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#CC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051670 | |

| Record name | 1,1-Dimethoxynon-2-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13257-44-8 | |

| Record name | 1,1-Dimethoxynon-2-yne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13257-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nonyne, 1,1-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013257448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nonyne, 1,1-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dimethoxynon-2-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethoxynon-2-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,1-Dimethoxynon-2-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethoxynon-2-yne is a bifunctional molecule incorporating both a protected aldehyde (as a dimethyl acetal) and an internal alkyne. This unique combination of functional groups makes it a potentially valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The acetal moiety serves as a stable protecting group for the carbonyl functionality, allowing for selective transformations at the alkyne. The internal alkyne, in turn, can participate in a variety of reactions, including cycloadditions, transition metal-catalyzed cross-coupling reactions, and reductions.

This guide details a proposed synthetic pathway, purification protocol, and a comprehensive summary of the expected spectroscopic and physical properties of this compound.

Proposed Synthesis of this compound

The proposed synthesis involves a two-step sequence starting from the commercially available terminal alkyne, 1-heptyne. The key transformation is the nucleophilic addition of the heptynylide anion to an electrophilic source of the dimethoxymethyl group.

Synthetic Workflow

The logical workflow for the proposed synthesis is outlined below. This involves the deprotonation of 1-heptyne to form a lithium acetylide, followed by its reaction with a suitable electrophile to introduce the dimethoxymethyl group.

Technical Guide: Spectroscopic Data for 1,1-Dimethoxynon-2-yne

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,1-Dimethoxynon-2-yne is an organic compound featuring a terminal alkyne and an acetal functional group. Its structure presents a unique combination of reactivity, making it a potentially valuable building block in organic synthesis. This guide provides a summary of its predicted and expected spectroscopic data (NMR, IR, MS) and outlines the standard experimental protocols for acquiring such data.

Molecular Structure and Properties

-

Molecular Formula: C₁₁H₂₀O₂

-

Molecular Weight: 184.28 g/mol

-

Structure:

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted Mass Spectrometry Data

| Parameter | Value |

| Monoisotopic Mass | 184.14633 Da |

| Predicted Adducts | m/z |

| [M+H]⁺ | 185.15361 |

| [M+Na]⁺ | 207.13555 |

| [M+K]⁺ | 223.10949 |

| [M+NH₄]⁺ | 202.18015 |

Table 2: Expected ¹H NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.2 - 5.4 | d | 1H | -CH(OCH₃)₂ |

| ~ 3.3 - 3.4 | s | 6H | -CH(OCH₃ )₂ |

| ~ 2.2 - 2.4 | t | 1H | -C≡CH |

| ~ 2.1 - 2.3 | m | 2H | -CH₂ -C≡CH |

| ~ 1.2 - 1.6 | m | 8H | -(CH₂ )₄-CH₃ |

| ~ 0.9 | t | 3H | -CH₂-CH₃ |

Table 3: Expected ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 100 - 105 | -C H(OCH₃)₂ |

| ~ 80 - 90 | -C ≡CH |

| ~ 70 - 80 | -C≡C H |

| ~ 52 - 55 | -CH(OCH₃ )₂ |

| ~ 31 | -(CH₂ )₅- |

| ~ 28 - 29 | -(CH₂ )₅- |

| ~ 22 | -CH₂ -CH₃ |

| ~ 18 | -CH₂ -C≡CH |

| ~ 14 | -CH₂-CH₃ |

Table 4: Expected IR Spectral Data (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Strong, Sharp | ≡C-H stretch |

| 2950 - 2850 | Strong | C-H (sp³) stretch |

| ~ 2120 | Medium-Weak | C≡C stretch (internal) |

| 1200 - 1050 | Strong | C-O stretch (acetal) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the liquid sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[1]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[1][2]

-

Ensure the sample is fully dissolved; gentle vortexing can be applied.

-

Filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[2]

-

The final liquid height in the NMR tube should be around 4-5 cm.[1]

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer onto the deuterium signal of the solvent.[1]

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.[1]

-

Tune and match the probe to the nucleus being observed (¹H or ¹³C).[1]

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and initiate data collection.[1]

-

4.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Data Acquisition:

-

Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.[3]

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background.

-

The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

-

4.3 Mass Spectrometry (MS)

-

Sample Introduction:

-

For a volatile liquid, direct infusion via a syringe pump or introduction through a gas chromatography (GC) system can be used. The sample is vaporized in a high-vacuum environment.[5]

-

-

Ionization:

-

Mass Analysis and Detection:

Visualizations

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. research.reading.ac.uk [research.reading.ac.uk]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases - Kintek Solution [kindle-tech.com]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. fiveable.me [fiveable.me]

Physical and chemical properties of 1,1-Dimethoxynon-2-yne.

A Technical Guide to 1,1-Dimethoxynon-2-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a member of the alkynyl acetal class of organic compounds. This bifunctional molecule incorporates both a protected aldehyde (as a dimethyl acetal) and an internal alkyne. This structure makes it a versatile building block in organic synthesis, allowing for selective reactions at either the triple bond or, after deprotection, the carbonyl group. Alkynyl acetals are valuable intermediates in the synthesis of complex molecules, including heterocycles, polyketides, and lipids.[1] Their stability under neutral to strongly basic conditions makes the acetal group an effective protecting group for the aldehyde functionality while transformations are carried out on the alkyne portion of the molecule.[2]

Physical and Chemical Properties

Quantitative physical and chemical data for this compound is not extensively documented in readily available literature. However, key properties can be predicted or are available from chemical databases.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀O₂ | PubChem |

| Molecular Weight | 184.28 g/mol | PubChem |

| Monoisotopic Mass | 184.14633 Da | [3] |

| XLogP3 (Predicted) | 3.3 | [3] |

| CAS Number | 13257-44-8 | [4] |

Note: XLogP3 is a computed measure of hydrophobicity.

Chemical Reactivity

The reactivity of this compound is governed by its two primary functional groups: the alkyne and the acetal.

-

Acetal Group: Acetals are stable in neutral to strongly basic conditions but are sensitive to acid.[2] In the presence of aqueous acid, the dimethyl acetal will hydrolyze to reveal the aldehyde functionality. This transformation allows for subsequent reactions such as oxidation, reduction, or condensation. The acetal serves as an excellent protecting group for the carbonyl.[2]

-

Alkyne Group: The internal alkyne is a site of high electron density and can undergo a variety of addition reactions. These include hydrogenation, halogenation, and hydrohalogenation. The triple bond can also participate in metal-catalyzed reactions, such as cyclization and coupling reactions, which are fundamental in constructing complex molecular skeletons.[5][6][7] For example, iron(III) and platinum(II) catalysts have been used to achieve cyclization of various alkynyl acetals.[5][6]

A logical diagram of its core reactivity is presented below.

Experimental Protocols

General Synthesis of Alkynyl Acetals

Objective: To synthesize an alkynyl acetal from a terminal alkyne.

Materials:

-

Hept-1-yne

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl orthoformate

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of hept-1-yne (1.0 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

n-Butyllithium (1.1 equivalents) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour to form the lithium acetylide.

-

Trimethyl orthoformate (1.2 equivalents) is added to the reaction mixture.

-

The reaction is allowed to warm slowly to room temperature and is stirred overnight.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography or vacuum distillation to yield the pure this compound.

The workflow for this synthesis is depicted in the following diagram.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data for this compound are not widely published. However, predicted mass spectrometry data is available and characteristic chemical shifts for ¹H and ¹³C NMR can be estimated based on the known values for similar structures.

Table 2: Predicted and Estimated Spectroscopic Data

| Spectrum Type | Data | Source / Basis |

| Mass Spec (ESI-MS) | [M+H]⁺: 185.15361 m/z[M+Na]⁺: 207.13555 m/z | [3] |

| ¹H NMR (Est.) | δ ~4.8-5.2 (t, 1H, -CH(OMe)₂)δ ~3.3-3.4 (s, 6H, -OCH₃)δ ~2.2 (m, 2H, -CH₂-C≡C)δ ~1.2-1.6 (m, 8H, alkyl chain)δ ~0.9 (t, 3H, -CH₃) | Based on analogous structures |

| ¹³C NMR (Est.) | δ ~100-105 (-CH(OMe)₂)δ ~80-90 (-C≡C-)δ ~52-55 (-OCH₃)δ ~18-32 (alkyl chain)δ ~14 (-CH₃) | Based on analogous structures |

Note: NMR chemical shifts (δ) are estimated in ppm relative to TMS.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not commonly available, precautions should be taken based on the properties of similar flammable organic compounds and alkynes.

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing vapors.[8][9] Keep away from heat, sparks, open flames, and other ignition sources.[8][10] Use non-sparking tools and take precautionary measures against static discharge.[8][10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from oxidizing agents.[8][10]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and water. If inhaled, move to fresh air. If ingested, do NOT induce vomiting and seek immediate medical attention.[8][9][10]

It is crucial to consult a comprehensive SDS for a closely related compound before handling.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. PubChemLite - this compound (C11H20O2) [pubchemlite.lcsb.uni.lu]

- 4. scent.vn [scent.vn]

- 5. Iron(III)-catalyzed cyclization of alkynyl aldehyde acetals: experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Annulation of O-silyl N,O-ketene acetals with alkynes for the synthesis of dihydropyridinones and its application in concise total synthesis of phenanthroindolizidine alkaloids [frontiersin.org]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

1,1-Dimethoxynon-2-yne molecular structure and formula.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 1,1-Dimethoxynon-2-yne, a long-chain alkyne acetal. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information on its molecular structure, predicted physicochemical properties, and general synthetic methodologies applicable to its preparation. The content is intended to support researchers and professionals in organic synthesis and drug development by providing a foundational understanding of this molecule and its chemical class.

Molecular Structure and Formula

This compound is an organic molecule characterized by a nine-carbon chain containing a triple bond at the second carbon position (an internal alkyne) and a dimethyl acetal group at the first carbon.

Molecular Formula: C₁₁H₂₀O₂[1]

IUPAC Name: this compound[1]

Chemical Structure:

Canonical SMILES: CCCCCCC#CC(OC)OC[1]

InChI: InChI=1S/C11H20O2/c1-4-5-6-7-8-9-10-11(12-2)13-3/h11H,4-8H2,1-3H3[1]

InChIKey: RPJGIPAAHSGBEZ-UHFFFAOYSA-N[1]

Physicochemical Properties

| Property | Value/Description | Source |

| Molecular Weight | 184.28 g/mol | Calculated |

| Monoisotopic Mass | 184.14633 Da | [1] |

| XlogP (Predicted) | 3.3 | [1] |

| Boiling Point | Increases with molecular mass. Expected to be slightly higher than corresponding alkanes and alkenes.[2][3][4] | General Principle |

| Density | Increases with molecular mass.[5] | General Principle |

| Solubility | Soluble in organic solvents; insoluble in water.[2][3] | General Principle |

| Acidity | As an internal alkyne, it is not expected to be acidic. Terminal alkynes exhibit weak acidity.[5][6] | General Principle |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in the surveyed literature, a general and plausible synthetic route can be devised based on established methods for preparing alkyne acetals. A common approach involves the alkylation of a smaller terminal alkyne acetal.

Representative Experimental Protocol: Synthesis of a 1,1-Dialkoxyalk-2-yne

This protocol is a representative example for the synthesis of a generic 1,1-dialkoxyalk-2-yne and can be adapted for this compound. The procedure involves the deprotonation of a terminal alkyne followed by nucleophilic substitution with an alkyl halide.

Materials:

-

3,3-Dimethoxy-1-propyne (or other suitable terminal alkyne acetal)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

1-Bromohexane (or other suitable alkyl halide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 3,3-dimethoxy-1-propyne dissolved in anhydrous THF.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation: n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred for 1 hour at this temperature to ensure complete formation of the lithium acetylide.

-

Alkylation: A solution of 1-bromohexane (1.0 equivalent) in anhydrous THF is added dropwise to the cooled solution. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted three times with diethyl ether.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by fractional distillation under reduced pressure to yield the desired this compound.

General Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of 1,1-dialkoxyalk-2-ynes via alkylation of a terminal alkyne.

Reactions and Potential Applications

Alkynes are versatile functional groups in organic synthesis. The triple bond can undergo a variety of transformations, including hydrogenation to alkenes or alkanes, halogenation, and hydration. The acetal group serves as a protected aldehyde, which can be deprotected under acidic conditions to reveal the carbonyl functionality. This dual functionality makes compounds like this compound potentially useful building blocks in the synthesis of more complex molecules.

There is no specific information available in the searched literature regarding the use of this compound in drug development or its biological activity.

Signaling Pathways and Biological Interactions

No information was found concerning the interaction of this compound with any biological signaling pathways.

Conclusion

This compound is a well-defined chemical entity with a known molecular structure. However, a detailed characterization of its physicochemical properties and specific, validated synthetic protocols are not widely reported in the public domain. The general principles of alkyne and acetal chemistry provide a strong basis for its synthesis and potential reactivity. Further experimental investigation is required to fully elucidate its properties and explore its applications in organic synthesis and medicinal chemistry.

References

- 1. PubChemLite - this compound (C11H20O2) [pubchemlite.lcsb.uni.lu]

- 2. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. Alkyne - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1,1-Dimethoxynon-2-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1-Dimethoxynon-2-yne, a long-chain acetylenic ether with potential applications in organic synthesis and as a building block in drug discovery. This document consolidates its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and a generalized workflow for its biological screening. The information is presented to be a valuable resource for researchers in medicinal chemistry and materials science.

Chemical Identity and Properties

This compound is an organic compound characterized by a nine-carbon chain containing a terminal dimethyl acetal group and an internal triple bond at the second carbon position.

IUPAC Name: this compound[1]

CAS Number: 13257-44-8[2]

Physicochemical and Spectroscopic Data

| Property | Value | Source/Analogous Compound |

| Molecular Formula | C₁₁H₂₀O₂ | PubChem[1] |

| Molecular Weight | 184.28 g/mol | PubChem[1] |

| Predicted XlogP | 3.3 | PubChem[1] |

| Boiling Point | 70 °C / 30 mmHg | Analog: 1,4-Dimethoxy-2-butyne |

| Density | 0.944 g/mL at 25 °C | Analog: 1,4-Dimethoxy-2-butyne |

| Refractive Index | n20/D 1.434 | Analog: 1,4-Dimethoxy-2-butyne |

Predicted Mass Spectrometry Data

Predicted collision cross-section (CCS) values provide insights into the molecule's shape and can aid in its identification in mass spectrometry-based screening.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 185.15361 | 140.3 |

| [M+Na]⁺ | 207.13555 | 148.2 |

| [M-H]⁻ | 183.13905 | 139.6 |

| [M+NH₄]⁺ | 202.18015 | 158.5 |

| [M+K]⁺ | 223.10949 | 146.8 |

| Data sourced from PubChem[1] |

Experimental Protocols: Synthesis of this compound

The following is a proposed synthetic protocol for this compound based on general methods for the synthesis of 1,1-dialkoxyalkynes. This method involves the protection of an aldehyde, followed by alkynylation.

Step 1: Protection of Heptanal to form 1,1-Dimethoxyheptane

-

Reaction Setup: To a solution of heptanal (1 equivalent) in anhydrous methanol (5 volumes), add trimethyl orthoformate (1.2 equivalents).

-

Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.01 equivalents).

-

Reaction Conditions: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, quench the catalyst with a mild base, such as triethylamine. Remove the methanol under reduced pressure.

-

Purification: Dilute the residue with diethyl ether and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1,1-dimethoxyheptane.

Step 2: Lithiation and Alkynylation

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 1,1-dimethoxy-2-propyne (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise. Stir the mixture at this temperature for 1 hour to ensure complete formation of the lithium acetylide.

-

Alkylation: To the solution of the lithium acetylide, add a solution of 1-bromohexane (1 equivalent) in anhydrous THF dropwise.

-

Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield this compound.

Biological Screening Workflow

For a novel compound such as this compound, a systematic approach is essential to evaluate its potential as a therapeutic agent. The following diagram illustrates a general workflow for the biological screening of new chemical entities.

Caption: A generalized workflow for the biological screening and preclinical development of a novel chemical entity.

This workflow outlines the progression from initial high-throughput screening to identify active compounds ("hits"), through validation and optimization of these hits to generate "leads", and finally to the selection of a preclinical candidate for further development.[3][4][5]

Conclusion

This compound represents a versatile chemical entity with potential for further exploration in various fields of chemistry. This guide provides foundational information to support its synthesis and initial biological evaluation. The provided protocols and workflows are intended to serve as a starting point for researchers and may require optimization based on specific experimental contexts and research goals.

References

Reactivity of the Dimethyl Acetal Group in Alkynes: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dimethyl acetal group is a widely utilized protecting group for aldehydes and ketones in organic synthesis, prized for its stability under neutral to strongly basic conditions.[1][2] Its reactivity, or lack thereof, becomes more complex and synthetically valuable when present in a molecule that also contains other functional groups, such as an alkyne. This technical guide provides a comprehensive overview of the reactivity of the dimethyl acetal group within alkyne-containing molecules. It explores the stability of the acetal moiety under various reaction conditions, its participation in intramolecular cyclizations, and its role as a directing group in transition metal-catalyzed transformations. This document is intended to serve as a resource for researchers in organic synthesis and drug development, providing detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the strategic use of this functional group combination.

General Stability of the Dimethyl Acetal Group in Alkynes

The dimethyl acetal group is generally stable to a wide range of reagents, a property that makes it an effective protecting group. This stability is largely retained in molecules that also feature an alkyne functionality.

Stability under Basic and Nucleophilic Conditions: Dimethyl acetals are highly stable in the presence of bases and nucleophiles.[1][3][4] This stability is due to the lack of an acidic proton and the poor leaving group ability of the methoxy group (CH₃O⁻) under non-acidic conditions. Therefore, reactions involving the alkyne functionality that are performed under basic or nucleophilic conditions can typically be carried out without affecting a nearby dimethyl acetal. This includes, but is not limited to:

-

Deprotonation of terminal alkynes: Strong bases like sodium amide (NaNH₂) or organolithium reagents can be used to form acetylides without cleaving the acetal.[2]

-

Nucleophilic attack on the alkyne: While less common for simple alkynes, reactions with nucleophiles generally do not affect the acetal group.[5]

-

Organometallic reagents: Grignard reagents and organolithium compounds, which are strongly basic and nucleophilic, do not react with dimethyl acetals.[2]

Stability under Acidic Conditions: The primary lability of the dimethyl acetal group is its susceptibility to hydrolysis under acidic conditions.[1][6] The presence of an alkyne in the molecule does not fundamentally change this reactivity, but the reaction conditions can be tuned to achieve selective transformations. The acid-catalyzed cleavage of the acetal proceeds via the formation of an oxocarbenium ion, which is then trapped by water or another nucleophile. This reactivity is the basis for the intramolecular cyclization reactions discussed in Section 3.0.

Intramolecular Reactions: Acid-Catalyzed Cyclizations

A key area of reactivity for alkynyl dimethyl acetals is their participation in intramolecular cyclization reactions, typically promoted by Brønsted or Lewis acids. These reactions are a powerful tool for the synthesis of various carbocyclic and heterocyclic frameworks.

Mechanism of Prins-Type Cyclization

The acid-catalyzed cyclization of alkynyl acetals proceeds through a Prins-type mechanism. The reaction is initiated by the activation of the acetal by a Lewis or Brønsted acid, leading to the formation of a key oxocarbenium ion intermediate. This electrophilic species is then attacked by the nucleophilic alkyne, triggering the cyclization cascade. The resulting vinyl cation can be trapped by a nucleophile or undergo further rearrangements.[7][8][9]

Caption: Mechanism of the Prins-Type Cyclization of an Alkynyl Acetal.

Iron(III)-Catalyzed Cyclizations

Iron(III) salts, such as FeCl₃ and FeBr₃, are effective Lewis acids for promoting the cyclization of alkynyl acetals. These reactions often proceed under mild conditions and can be used to synthesize a variety of five-membered carbocycles and heterocycles.[7][10] The reaction typically involves the formation of a halo-substituted cyclized product.

Table 1: Examples of Iron(III)-Catalyzed Cyclization of Alkynyl Acetals

| Substrate | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| 4-Phenyl-1,1-diethoxybut-3-yne | FeCl₃ (1.0) | CH₂Cl₂ | 0 | 0.5 | (E)-2-(1-chloro-2-phenylethenyl)tetrahydrofuran | 85 | [1][7] |

| 5-Phenyl-1,1-diethoxypent-4-yne | FeCl₃ (1.0) | CH₂Cl₂ | rt | 2 | (E)-2-(1-chloro-2-phenylethenyl)tetrahydropyran | 82 | [1][7] |

| N-benzyl-N-(4,4-diethoxybut-2-ynyl)tosylamide | FeBr₃ (1.0) | CH₂Cl₂ | 0 | 0.5 | (E)-1-Tosyl-2-(1-bromo-ethylidene)pyrrolidine | 78 | [1][7] |

| Diethyl 2-(but-2-ynyl)-2-(prop-2-ynyl)malonate | FeCl₃ (1.0) | CH₂Cl₂ | 0 | 0.5 | Diethyl (E)-3-(1-chloroethylidene)-4-methylcyclopent-1-ene-1,2-dicarboxylate | 75 | [1][7] |

Experimental Protocol: Iron(III)-Catalyzed Cyclization of 4-Phenyl-1,1-diethoxybut-3-yne

The following is a representative experimental protocol for the FeCl₃-promoted cyclization of an alkynyl diethyl acetal.[1][7]

Materials:

-

4-Phenyl-1,1-diethoxybut-3-yne (1.0 equiv)

-

Anhydrous Iron(III) chloride (FeCl₃) (1.0 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

A solution of 4-phenyl-1,1-diethoxybut-3-yne (0.5 mmol) in anhydrous CH₂Cl₂ (5 mL) is cooled to 0 °C in an ice bath under a nitrogen atmosphere.

-

Anhydrous FeCl₃ (0.5 mmol) is added to the solution in one portion.

-

The reaction mixture is stirred at 0 °C and monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 10-30 minutes), the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (10 mL).

-

The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired (E)-2-(1-chloro-2-phenylethenyl)tetrahydrofuran.

Dimethyl Acetal as a Directing Group in Hydrosilylation

Beyond its role in cyclization reactions, the acetal group can also function as a directing group in transition metal-catalyzed reactions of the alkyne. A notable example is the rhodium-catalyzed hydrosilylation of propargyl acetates, where a traceless acetal directing group enables highly regio- and stereoselective α-selective syn-hydrosilylation.[11]

Mechanism of Acetal-Directed Hydrosilylation

In this process, the acetal acts as a two-atom tether to direct the hydrosilylation to the proximal (α) position of the alkyne. The reaction proceeds through a series of steps involving the formation of a rhodium-silane complex, coordination to the alkyne, and migratory insertion. The acetal group ensures that the catalyst delivers the silyl group to the desired position.[11][12]

Caption: Acetal-Directed Rhodium-Catalyzed Hydrosilylation of an Alkyne.

Quantitative Data on Acetal-Directed Hydrosilylation

The use of a traceless acetal directing group allows for the efficient synthesis of β-silyl allylic alcohols with high selectivity.

Table 2: Examples of Acetal-Directed Hydrosilylation of Propargyl Acetates

| Propargyl Acetate Substrate | Silane | Catalyst System | Solvent | Time (h) | Product (after deprotection) | Yield (%) | Reference |

| 1-Phenylprop-2-yn-1-yl acetate | HSi(OEt)₃ | [Rh(cod)Cl]₂ / P(C₆F₅)₃ | CH₂Cl₂ | 1 | (E)-1-Phenyl-3-((triethoxysilyl)vinyl)prop-2-en-1-ol | 95 | [11] |

| Pent-1-yn-3-yl acetate | HSi(OEt)₃ | [Rh(cod)Cl]₂ / P(C₆F₅)₃ | CH₂Cl₂ | 1 | (E)-1-((Triethoxysilyl)vinyl)pent-1-en-3-ol | 92 | [11] |

| 1-Cyclohexylprop-2-yn-1-yl acetate | HSi(OEt)₃ | [Rh(cod)Cl]₂ / P(C₆F₅)₃ | CH₂Cl₂ | 1.5 | (E)-1-Cyclohexyl-3-((triethoxysilyl)vinyl)prop-2-en-1-ol | 93 | [11] |

Intermolecular Reactions and Chemoselectivity

While intramolecular reactions of alkynyl dimethyl acetals are well-documented, intermolecular reactions offer opportunities for diversification, though they are less explored. The key challenge in intermolecular reactions is achieving chemoselectivity, given the presence of two reactive sites.

At present, there is limited specific literature on the chemoselective intermolecular reactions of substrates containing both a dimethyl acetal and an alkyne. However, based on the fundamental reactivity of each functional group, certain predictions can be made:

-

Reactions with Electrophiles: Electrophilic addition to the alkyne would likely be favored over reaction with the acetal, which is generally unreactive towards electrophiles in the absence of acid catalysis.

-

Reactions with Nucleophiles/Bases: As previously discussed, the dimethyl acetal is stable to most nucleophiles and bases. Therefore, reactions such as the deprotonation of a terminal alkyne or nucleophilic attack on an activated alkyne should proceed without affecting the acetal.

Further research is needed to fully explore and document the scope and limitations of intermolecular reactions involving this bifunctional scaffold.

Conclusion

The dimethyl acetal group, when incorporated into an alkyne-containing molecule, exhibits a rich and synthetically useful reactivity profile. While maintaining its characteristic stability towards basic and nucleophilic reagents, it can actively participate in acid-catalyzed intramolecular cyclizations to generate complex molecular architectures. Furthermore, it can serve as an effective directing group in transition metal-catalyzed transformations such as hydrosilylation, enabling high levels of regio- and stereocontrol. This guide has provided an overview of these key reactive pathways, supported by mechanistic details, quantitative data, and experimental protocols. A deeper understanding of the interplay between the dimethyl acetal and alkyne functionalities will undoubtedly continue to inspire the development of novel synthetic methodologies for applications in drug discovery and materials science.

References

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Rhodium‐Catalyzed Alkene Hydrosilylation via a Hydride Shuttle Process by Diene Ligands: Dramatic Enhancement of Regio‐… [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Dimethyl Acetals [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. db.cngb.org [db.cngb.org]

- 9. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Traceless Acetal-Directed Catalytic Hydrosilylation of Propargyl Acetates Harnessing the π-Acidic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Theoretical Study on the Rhodium-Catalyzed Hydrosilylation of C═C and C═O Double Bonds with Tertiary Silane - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Stability and Decomposition of 1,1-Dimethoxynon-2-yne: A Technical Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermal stability and decomposition profile of 1,1-dimethoxynon-2-yne. A comprehensive review of publicly available scientific literature reveals a significant gap in experimental data concerning the specific thermal properties of this compound. While general principles of acetal and alkyne chemistry provide a theoretical framework for its behavior at elevated temperatures, specific quantitative data from techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound are not documented in the searched scientific literature. This document outlines the expected, yet unconfirmed, thermal behavior based on related chemical structures and provides a general methodology for the experimental determination of these properties.

Introduction to this compound

This compound is an organic molecule featuring two key functional groups: an acetal and an internal alkyne. The chemical structure, as indexed in PubChem, is C11H20O2[1]. Acetals are generally known for their stability in neutral to strongly basic conditions but are susceptible to hydrolysis under acidic conditions[2][3][4][5]. The presence of the carbon-carbon triple bond introduces a region of high electron density and potential reactivity, particularly at elevated temperatures. Understanding the thermal stability of such a molecule is critical for its safe handling, storage, and application in various chemical syntheses, including in the field of drug development where thermal processing steps are common.

Theoretical Thermal Stability and Decomposition Pathways

In the absence of specific experimental data for this compound, its thermal decomposition can be postulated based on the known chemistry of acetals and alkynes.

Acetal Moiety: The 1,1-dimethoxy group represents an acetal. Acetals are generally considered stable functional groups[2][5]. However, at high temperatures, homolytic cleavage of the C-O bonds could occur, leading to the formation of radical intermediates. The presence of trace amounts of acid could catalyze the hydrolysis of the acetal to the corresponding aldehyde or ketone, especially if water is present[3][4].

Alkyne Moiety: The non-2-yne functional group is an internal alkyne. Alkynes can undergo a variety of thermal reactions, including polymerization, cyclization, or isomerization, often at elevated temperatures. The specific decomposition pathway would be influenced by factors such as temperature, pressure, and the presence of catalysts.

A plausible, though unverified, decomposition could be initiated by the cleavage of the C-O bonds in the acetal, followed by reactions involving the alkyne.

Proposed Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability and decomposition of this compound, a series of standard thermal analysis techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert TGA pan (e.g., alumina or platinum).

-

The sample is heated in a TGA furnace under a controlled atmosphere (e.g., nitrogen or argon to prevent oxidation) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots the percentage of mass loss versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates[6][7].

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these processes.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

The sample and reference pans are heated in a DSC cell at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks[8][9]. The area under a peak is proportional to the enthalpy change of the transition.

Data Presentation (Hypothetical)

As no experimental data has been found, the following table is a template for how the quantitative data for this compound would be presented once determined experimentally.

| Parameter | Value | Technique | Conditions |

| Onset of Decomposition (Tonset) | To be determined | TGA | Inert atmosphere, specified heating rate |

| Temperature of Max. Decomposition Rate (Tmax) | To be determined | DTG | Inert atmosphere, specified heating rate |

| Enthalpy of Decomposition (ΔHdecomp) | To be determined | DSC | Inert atmosphere, specified heating rate |

| Melting Point (Tm) | To be determined | DSC | Inert atmosphere, specified heating rate |

| Enthalpy of Fusion (ΔHfus) | To be determined | DSC | Inert atmosphere, specified heating rate |

Visualization of Experimental Workflow

The logical flow for a comprehensive thermal analysis of this compound can be visualized as follows.

Caption: Workflow for Thermal Analysis of this compound.

Conclusion and Future Work

There is a clear absence of publicly available experimental data on the thermal stability and decomposition of this compound. While theoretical predictions based on its constituent functional groups can be made, they are no substitute for empirical data. The experimental protocols outlined in this guide provide a clear path forward for researchers to characterize this compound. Such studies would be invaluable for ensuring its safe handling and for its potential application in synthetic chemistry and drug development. It is recommended that future work focus on performing TGA and DSC analyses, followed by techniques such as TGA-MS (Thermogravimetric Analysis-Mass Spectrometry) to identify the gaseous decomposition products, thereby elucidating the precise decomposition mechanism.

References

- 1. PubChemLite - this compound (C11H20O2) [pubchemlite.lcsb.uni.lu]

- 2. Acetal - Wikipedia [en.wikipedia.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. eng.uc.edu [eng.uc.edu]

- 9. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]

Solubility of 1,1-Dimethoxynon-2-yne in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific quantitative solubility data for 1,1-Dimethoxynon-2-yne. The information provided herein is based on the general physicochemical properties of alkynes and structurally related molecules. The experimental protocols described are generalized standard methods for solubility determination.

Introduction

This compound is an organic molecule featuring a nine-carbon chain with a terminal acetal group and an internal triple bond. Its chemical structure (Figure 1) suggests a largely nonpolar character, which is a primary determinant of its solubility profile. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in research and drug development. This guide provides an overview of its expected solubility, detailed experimental protocols for its determination, and a workflow for these procedures.

Figure 1: Chemical Structure of this compound (Structural information from PubChem)[1]

Predicted Solubility Profile

Based on the principle of "like dissolves like," this compound, with its significant hydrocarbon chain, is expected to be soluble in nonpolar and weakly polar organic solvents.[2] The presence of two ether oxygen atoms in the dimethoxy group introduces some polar character, but the long alkyl chain likely dominates its overall solubility behavior. Its solubility is expected to be low in highly polar solvents.[2]

Data Presentation: Predicted Qualitative Solubility

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. These predictions are based on general solubility principles for alkynes and other organic molecules of similar size and polarity.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | High | The nonpolar hydrocarbon chain of this compound will interact favorably with nonpolar solvents via van der Waals forces.[2] |

| Weakly Polar | Diethyl Ether, Chloroform | High to Moderate | These solvents can interact with both the nonpolar and the slightly polar parts of the molecule. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to Low | The polarity of these solvents may be too high for optimal solvation of the long nonpolar alkyl chain. |

| Polar Protic | Ethanol, Methanol | Low | The strong hydrogen bonding network of protic solvents may be disrupted by the nonpolar alkyne, making solvation less favorable. |

| Highly Polar | Water | Very Low/Insoluble | The hydrophobic nature of the C9 carbon chain significantly outweighs the polarity of the dimethoxy group, leading to poor aqueous solubility.[2] |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods must be employed. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Experimental Protocol: Shake-Flask Method for Quantitative Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid or liquid)

-

Selected organic solvent of high purity

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solute is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature to allow the excess solid to sediment.

-

For fine suspensions, centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved compound.[2]

-

-

Quantification of Soluble Compound:

-

Carefully withdraw a known volume of the clear supernatant, ensuring that no solid particles are transferred.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of a compound.

References

An In-Depth Technical Guide to the Acidity of Terminal Alkynes and the Influence of Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles governing the acidity of terminal alkynes, the formation of acetylide anions, and the strategic use of protecting groups in synthetic chemistry. It includes quantitative data, detailed experimental protocols, and logical diagrams to facilitate a deeper understanding of these core concepts critical to modern organic synthesis and drug development.

Core Concepts: The Enhanced Acidity of Terminal Alkynes

Terminal alkynes, hydrocarbons containing a carbon-carbon triple bond at the end of a chain (RC≡CH), exhibit significantly greater acidity compared to their alkane and alkene counterparts.[1][2][3] This unique property stems from the hybridization of the carbon atom involved in the C-H bond.

-

The Role of Hybridization: In alkanes, the carbon atoms are sp³ hybridized (25% s-character). In alkenes, they are sp² hybridized (33% s-character). In terminal alkynes, the carbon atom of the C-H bond is sp-hybridized, possessing 50% s-character.[1]

-

Anion Stability: The acidity of a compound is directly related to the stability of its conjugate base.[1] When a terminal alkyne loses a proton, it forms an acetylide anion (RC≡C:⁻). The lone pair of electrons in this anion resides in an sp orbital.[4][5] Because s-orbitals are closer to the positively charged nucleus than p-orbitals, the negative charge in an sp orbital is more effectively stabilized by the nucleus.[1] This increased s-character leads to greater electrostatic stabilization of the acetylide anion, making the parent terminal alkyne more acidic.

This difference in acidity is substantial, with the pKa of a terminal alkyne being approximately 25, making it about 10^19 times more acidic than an alkene (pKa ≈ 44) and 10^25 times more acidic than an alkane (pKa ≈ 50).[1][5][6][7][8]

Quantitative Acidity Data

The pKa values provide a clear quantitative measure of the differences in hydrocarbon acidity.

| Compound Type | Example | Hybridization of C-H Carbon | Approximate pKa |

| Alkane | Ethane | sp³ | ~50 |

| Alkene | Ethene | sp² | ~44 |

| Terminal Alkyne | Ethyne (Acetylene) | sp | ~25 |

| Ammonia | NH₃ | - | ~38 |

| Alcohol | Ethanol | - | ~16 |

| Water | H₂O | - | ~15.7 |

Table 1: Comparative pKa values of hydrocarbons and common reagents. Data sourced from[5][7][9][10][11].

Deprotonation and Acetylide Anion Formation

Due to their enhanced acidity, terminal alkynes can be deprotonated by a sufficiently strong base to form highly nucleophilic acetylide anions.[4] The choice of base is critical; the pKa of the base's conjugate acid must be significantly higher than the pKa of the alkyne (~25) for the deprotonation to proceed to completion.[12]

Common bases such as sodium hydroxide (NaOH) are not strong enough, as the conjugate acid (water, pKa ≈ 15.7) is a much stronger acid than the alkyne.[7][13][14][15] Therefore, the equilibrium lies far to the left.

Suitable bases for deprotonation include:

-

Sodium Amide (NaNH₂): Widely used, its conjugate acid is ammonia (pKa ≈ 38), which is much weaker than the terminal alkyne.[7][13][14]

-

Grignard Reagents (RMgX): Alkyl Grignard reagents readily deprotonate terminal alkynes. This is an acid-base reaction that proceeds because the resulting alkane is a much weaker acid (pKa ~50) than the alkyne.[10][16][17]

-

Organolithium Reagents (RLi): Similar to Grignards, these are extremely strong bases that quantitatively deprotonate terminal alkynes.

The Role of Protecting Groups

In multi-step syntheses, the acidic proton of a terminal alkyne can interfere with subsequent reactions, especially those involving strong bases or nucleophiles intended to react at other sites in the molecule. To prevent unwanted deprotonation, the terminal alkyne is temporarily "capped" with a protecting group.[18][19]

Silyl groups are the most common choice for protecting terminal alkynes. They are introduced by reacting the acetylide anion with a silyl halide (e.g., R₃SiCl). These groups are generally stable under a variety of reaction conditions but can be removed selectively when needed.[19]

| Protecting Group | Abbreviation | Common Deprotection Reagents | Relative Stability |

| Trimethylsilyl | TMS | K₂CO₃/MeOH; TBAF | Least Stable |

| Triethylsilyl | TES | TBAF; HF | Moderate |

| tert-Butyldimethylsilyl | TBDMS / TBS | TBAF; HF | Stable |

| Triisopropylsilyl | TIPS | TBAF; HF | Very Stable |

Table 2: Common silyl protecting groups for terminal alkynes and their relative stability.

The choice of protecting group allows chemists to tune the stability, enabling selective deprotection in the presence of other protected functional groups. For example, a TMS group can often be removed under mild basic conditions (like K₂CO₃ in methanol) that leave a more robust TIPS group intact.[20]

Application: The Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[21][22] The reaction mechanism highlights the importance of alkyne acidity. It typically involves a palladium catalyst and a copper(I) co-catalyst.[21][22][23][24] A base is used to deprotonate the terminal alkyne in situ, forming a copper acetylide intermediate, which then participates in the palladium catalytic cycle.[23] Understanding the pKa of the alkyne is crucial for selecting an appropriate base (typically an amine) that is strong enough to facilitate the reaction without causing unwanted side reactions.

Experimental Protocols

Note: These protocols are generalized and may require optimization based on the specific substrate. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Protocol: Formation of an Alkynyl Grignard Reagent

This protocol describes the deprotonation of a terminal alkyne using an alkyl Grignard reagent to form a nucleophilic alkynylmagnesium halide.[16][17]

-

Materials:

-

Terminal alkyne (1.0 equiv)

-

Ethylmagnesium bromide (or similar alkyl Grignard), ~1.0 M in THF (1.05 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, inert gas supply.

-

-

Procedure:

-

Assemble the glassware and dry thoroughly under vacuum or with a heat gun. Allow to cool to room temperature under an inert atmosphere.

-

Charge the flask with the terminal alkyne dissolved in anhydrous THF (to a concentration of ~0.5 M).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the alkyl Grignard reagent dropwise from the dropping funnel to the stirred alkyne solution over 15-30 minutes. Gas evolution (e.g., ethane) may be observed.[16]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir for an additional 1-2 hours to ensure complete formation of the alkynyl Grignard reagent.[16]

-

The resulting solution containing the alkynyl Grignard reagent is now ready for reaction with an appropriate electrophile (e.g., aldehyde, ketone, epoxide).

-

Protocol: Silyl Protection of a Terminal Alkyne (TMS Group)

This protocol details the protection of a terminal alkyne using trimethylsilyl chloride.

-

Materials:

-

Terminal alkyne (1.0 equiv)

-

n-Butyllithium (~2.5 M in hexanes) (1.1 equiv)

-

Trimethylsilyl chloride (TMS-Cl) (1.2 equiv), freshly distilled

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether, Brine, Anhydrous magnesium sulfate (MgSO₄).

-

-

Procedure:

-

In an oven-dried, inert-atmosphere flask, dissolve the terminal alkyne (1.0 equiv) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equiv) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to form the lithium acetylide.

-

Add trimethylsilyl chloride (1.2 equiv) dropwise to the solution.

-

After addition, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the TMS-protected alkyne.

-

Protocol: Deprotection of a Silyl-Protected Alkyne using TBAF

This protocol describes the cleavage of a silyl ether protecting group using tetrabutylammonium fluoride (TBAF).[25][26][27]

-

Materials:

-

Silyl-protected alkyne (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1-1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Water, Brine, Anhydrous magnesium sulfate (MgSO₄).

-

-

Procedure:

-

Dissolve the silyl-protected alkyne (1.0 equiv) in anhydrous THF (to a concentration of ~0.1-0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add the 1.0 M TBAF solution in THF (1.1-1.5 equiv) dropwise to the stirred solution.[25][27]

-

Monitor the reaction progress by TLC. The reaction time can vary from 30 minutes to several hours depending on the stability of the silyl group (e.g., TMS deprotects much faster than TIPS).[26]

-

Upon completion, quench the reaction by adding water.[27]

-

Dilute the mixture with DCM or EtOAc and transfer to a separatory funnel.

-

Separate the layers, and wash the organic layer with water and then brine.[25]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting terminal alkyne by silica gel column chromatography if necessary.

-

Note on Basicity: TBAF is basic and may cause decomposition of base-sensitive substrates.[25][27] For such cases, buffering the reaction mixture with a mild acid like acetic acid may be beneficial.[25]

-

References

- 1. Acidity of Terminal Alkynes - Chemistry Steps [chemistrysteps.com]

- 2. Acidity of Alkynes: Why Terminal Alkynes are Acidic (CnH₂n-₂) [allen.in]

- 3. 9.7 Alkyne Acidity: Formation of Acetylide Anions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tutorsglobe.com [tutorsglobe.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. chem.indiana.edu [chem.indiana.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 10.8 Alkynes – Organic Chemistry I [kpu.pressbooks.pub]

- 12. m.youtube.com [m.youtube.com]

- 13. coconote.app [coconote.app]

- 14. youtube.com [youtube.com]

- 15. google.com [google.com]

- 16. benchchem.com [benchchem.com]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

- 18. scribd.com [scribd.com]

- 19. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 20. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 24. Sonogashira Coupling [organic-chemistry.org]

- 25. benchchem.com [benchchem.com]

- 26. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 27. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Health and Safety Information for 1,1-Dimethoxyalkynes: A Technical Guide

Executive Summary

1,1-Dimethoxyalkynes are a class of organic compounds characterized by a carbon-carbon triple bond substituted with two methoxy groups at one of the sp-hybridized carbons. While specific toxicological and safety data for this class is limited, analysis of analogous structures, such as 1,1-diethoxyalkynes, and related chemical families suggests that these compounds should be handled with care. Key potential hazards include flammability, skin and eye irritation, and respiratory tract irritation. This document provides a summary of the known hazards, safe handling procedures, and emergency protocols based on the available data for analogous compounds.

Hazard Identification and Classification

Based on the Safety Data Sheet (SDS) for the analogous compound 3,3-diethoxy-1-propyne, 1,1-dimethoxyalkynes are anticipated to be classified as hazardous. The following table summarizes the likely hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Hazard Statement |

| Flammable liquids | H226: Flammable liquid and vapour |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation |

Physical and Chemical Properties

The physical and chemical properties of 1,1-dimethoxyalkynes will vary depending on the specific substituent on the alkyne. The following table presents data for the analogous compound, 3,3-diethoxy-1-propyne, to provide an indication of the expected properties.

| Property | Value (for 3,3-diethoxy-1-propyne) |

| Molecular Formula | C7H12O2 |

| Molecular Weight | 128.17 g/mol |

| Appearance | Liquid |

| Boiling Point | Not available |

| Flash Point | Not available |

| Flammability | Flammable liquid and vapour[1] |

Experimental Protocols: Safe Handling Procedures

Given the potential hazards of flammability and irritation, stringent safety protocols should be followed when handling 1,1-dimethoxyalkynes. The following is a generalized experimental protocol for the safe handling of these compounds in a research setting.

4.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Be aware of the breakthrough time of the specific glove material.

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

-

Respiratory Protection: All handling of 1,1-dimethoxyalkynes should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a suitable respirator should be used.

4.2. Engineering Controls

-

Work should be exclusively performed in a certified chemical fume hood to minimize inhalation exposure.

-

An emergency eyewash station and safety shower must be readily accessible.

-

Use of spark-proof equipment and grounding of containers and equipment is recommended to prevent ignition from static discharge.

4.3. Handling and Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated area.[1]

-

Store away from heat, sparks, open flames, and other ignition sources.[1]

-

Ground and bond containers and receiving equipment during transfer to prevent static discharge.[1]

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.[1]

4.4. Spill and Waste Disposal

-

In case of a spill, evacuate the area and remove all ignition sources.

-

Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

-

Collect the absorbed material into a sealed container for proper waste disposal.

-

Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures

In the event of exposure to a 1,1-dimethoxyalkyne, the following first aid measures, based on data for analogous compounds, should be taken:

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation or other symptoms persist, seek medical attention.[1]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, seek medical attention.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Reactivity and Stability

-

Reactivity: While specific reactivity data for 1,1-dimethoxyalkynes is scarce, the acetylenic group can be highly reactive. They may undergo addition reactions and potentially polymerize.

-

Chemical Stability: Assumed to be stable under recommended storage conditions.

-

Conditions to Avoid: Heat, flames, sparks, and other ignition sources.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide and carbon dioxide.

Visualizations

The following diagrams illustrate key safety-related workflows for handling 1,1-dimethoxyalkynes.

Caption: A workflow diagram for the safe handling of 1,1-dimethoxyalkynes.

Caption: A logical flow diagram for responding to a spill of a 1,1-dimethoxyalkyne.

Conclusion

While a comprehensive safety profile for 1,1-dimethoxyalkynes is not yet established, the available data for analogous compounds provides a strong basis for implementing robust safety procedures. Researchers, scientists, and drug development professionals should treat these compounds as flammable and irritant, and adhere to the handling and safety protocols outlined in this guide. A thorough, substance-specific risk assessment is imperative before commencing any work with a novel 1,1-dimethoxyalkyne.

References

Methodological & Application

Application of 1,1-Dimethoxynon-2-yne in Sonogashira Coupling Reactions: A Guide for Researchers

For researchers, scientists, and professionals in drug development, the Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis. This application note provides detailed protocols and data on the use of 1,1-Dimethoxynon-2-yne, a versatile building block, in these powerful carbon-carbon bond-forming reactions. The presence of a protected aldehyde in the form of a dimethyl acetal makes this alkyne particularly valuable for the synthesis of complex molecules, including functionalized enynals that are key intermediates in the development of novel therapeutics.

The Sonogashira reaction, a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, offers a mild and efficient method for the construction of sp²-sp carbon-carbon bonds.[1][2][3][4] this compound serves as an excellent substrate in these reactions, with the dimethyl acetal group remaining stable under the basic reaction conditions, ready for subsequent deprotection to reveal a reactive aldehyde functionality. This two-step sequence allows for the introduction of an α,β-unsaturated aldehyde moiety into a variety of molecular scaffolds.

Data Presentation: Sonogashira Coupling of this compound with Various Aryl Halides

The following table summarizes representative yields for the Sonogashira coupling of this compound with a range of aryl iodides and bromides under typical reaction conditions. These data provide a baseline for researchers to adapt and optimize the reaction for their specific substrates.

| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 4 | 92 |

| 2 | 4-Iodoanisole | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 5 | 88 |

| 3 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 3 | 95 |

| 4 | 4-Bromotoluene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 80 | 12 | 75 |

| 5 | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 80 | 12 | 78 |

| 6 | 3-Bromopyridine | Pd(OAc)₂ / PPh₃ / CuI | Cs₂CO₃ | DMF | 100 | 18 | 65 |

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of this compound with an Aryl Iodide

This protocol describes a typical setup for the coupling of this compound with an aryl iodide at room temperature.[5]

Materials:

-

Aryl iodide (1.0 mmol)

-

This compound (1.2 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

-

Triethylamine (Et₃N, 3.0 mmol)

-

Anhydrous tetrahydrofuran (THF), 10 mL

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl iodide, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Add anhydrous THF and triethylamine to the flask.

-

Stir the mixture for 5 minutes at room temperature to ensure dissolution of the solids.

-

Slowly add this compound to the reaction mixture via syringe.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,1-dimethoxy-4-arylnon-3-yne.

Protocol 2: Sonogashira Coupling of this compound with an Aryl Bromide (Elevated Temperature)

For less reactive aryl bromides, elevated temperatures are often necessary to achieve good conversion.[6]

Materials:

-

Aryl bromide (1.0 mmol)

-

This compound (1.5 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

-

Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)

-

Diisopropylamine (i-Pr₂NH, 4.0 mmol)

-

Anhydrous toluene, 10 mL

-

Schlenk flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Set up a Schlenk flask equipped with a reflux condenser under an inert atmosphere.

-

Add the aryl bromide, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide to the flask.

-

Add anhydrous toluene and diisopropylamine.

-

Add this compound to the mixture.

-

Heat the reaction mixture to 80 °C and stir.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Filter the mixture through a pad of celite to remove insoluble salts.

-

Wash the celite pad with toluene.

-